N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-11-19(27)25-17(22-11)15-5-3-4-6-16(15)24-20(25)28-12(2)18(26)23-14-9-7-13(21)8-10-14/h3-12H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWGZDXXSJEASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core linked to a thioether moiety. Its structure can be represented as follows:
Research indicates that quinazoline derivatives exhibit significant anticancer properties by targeting various kinases involved in cell proliferation and survival. The biological activity of this compound may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth and angiogenesis .
- Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells has been documented. For instance, derivatives similar to this compound have demonstrated increased apoptotic cell populations in treated HCT-116 cells .
- Cell Cycle Arrest : Studies have suggested that certain derivatives can halt the cell cycle at the G1 phase, preventing further proliferation .
Biological Activity Data
The following table summarizes the IC50 values of related compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 13 | HCT-116 | 5.40 | Apoptosis induction |
| Compound 13 | MCF-7 | 6.40 | Cell cycle arrest |
| N-(4-chlorophenyl)-2-thioquinazoline | A549 | 14.60 | EGFR inhibition |
| N-(4-chlorophenyl)-2-thioquinazoline | MCF-7 | 12.60 | VEGFR inhibition |
Case Studies and Research Findings
- Cytotoxicity Evaluation : In a study evaluating quinazoline derivatives, it was found that compounds with thioether linkages exhibited enhanced cytotoxicity against multiple cancer cell lines including MCF-7 and HCT-116 . The most potent derivative showed an IC50 value of approximately 5.40 µM against HCT-116 cells.
- Apoptosis and Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the quinazoline derivative led to significant increases in both early and late apoptotic cells in HCT-116 lines after 24 hours of exposure . This suggests that the compound effectively triggers apoptotic pathways.
- In Silico Studies : Computational studies indicated favorable binding interactions between the compound and target kinases, supporting its potential as a therapeutic agent .
Comparison with Similar Compounds
Research Implications and Contradictions
- Therapeutic Diversity : Despite structural similarities (e.g., 4-chlorophenyl), the compounds target unrelated pathways (e.g., obesity vs. opioid analgesia), underscoring the importance of core scaffold selection.
- Unresolved Questions: Limited data on the target compound’s specific targets or efficacy necessitate further studies, particularly comparative assays with triazinoindole and imidazoquinazolinone derivatives.
Q & A
Q. What synthetic methodologies are most effective for synthesizing this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the imidazo[1,2-c]quinazoline core via cyclization reactions under reflux conditions using solvents like DMF or ethanol .
- Step 2 : Introduction of the thioether group via nucleophilic substitution, often requiring K₂CO₃ as a base to activate the thiol group .
- Step 3 : Amidation with 4-chlorophenylpropanamide derivatives, optimized at room temperature to prevent racemization . Key reagents include 2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazoline-5-thiol and chloroacetamide intermediates .
Q. Which spectroscopic techniques are essential for structural validation?
- ¹H/¹³C NMR : Critical for confirming proton environments (e.g., δ ~13.30 ppm for NH groups in amides) and carbon backbone integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, ensuring correct molecular weight (e.g., expected [M+H]⁺ ~491.5 g/mol) .
- FT-IR : Confirms functional groups like C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) .
Q. What preliminary biological assays are recommended for initial screening?
- Kinase Inhibition Assays : Test against EGFR or VEGFR2 kinases using fluorescence-based ADP-Glo™ assays, given structural similarity to quinazoline kinase inhibitors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM to establish IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the thioether formation step?
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or acetone to reduce side reactions .
- Catalyst Use : Introduce catalytic KI (10 mol%) to enhance nucleophilic substitution efficiency .
- Temperature Control : Conduct reactions at 50–60°C instead of reflux to balance reactivity and decomposition .
Q. How do structural modifications influence kinase selectivity?
- Substitution Patterns :
| Modification | Impact on Activity | Reference |
|---|---|---|
| 4-Cl → 4-F on phenyl ring | Increased EGFR affinity (ΔIC₅₀ = 2.5 μM) due to electronegativity | |
| Methyl → Isopropyl on imidazo ring | Reduced VEGFR2 binding (ΔIC₅₀ = +7.1 μM) due to steric hindrance |
- Thioether Linker Replacement : Sulfonyl (SO₂) analogs show reduced potency, emphasizing the thio group’s role in hydrophobic interactions .
Q. What analytical strategies resolve contradictions in biological activity data?
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
- Crystallographic Studies : Employ SHELX-refined X-ray structures to validate binding modes and identify key hydrogen bonds (e.g., NH…O=C interactions with kinase ATP pockets) .
- Dose-Response Reproducibility : Conduct triplicate assays across multiple cell lines to rule out cell-specific variability .
Q. What computational methods predict pharmacokinetic properties?
- ADME Prediction : Use SwissADME to estimate logP (~3.2), suggesting moderate blood-brain barrier permeability .
- Molecular Dynamics (MD) Simulations : Simulate binding stability with kinases over 100 ns trajectories to assess residence time and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
